2-[5-(5-Hydroxypentyl)thiophene-2-carbonyl]benzoic acid
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Overview
Description
2-[5-(5-Hydroxypentyl)thiophene-2-carbonyl]benzoic acid is a complex organic compound that features a thiophene ring, a benzoic acid moiety, and a hydroxypentyl side chain. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 2-[5-(5-Hydroxypentyl)thiophene-2-carbonyl]benzoic acid, can be achieved through various methods. Common synthetic routes include the Gewald reaction, Paal-Knorr synthesis, and Hinsberg synthesis . These methods typically involve the cyclization of sulfur-containing compounds with carbonyl compounds under acidic or basic conditions.
Industrial Production Methods
Industrial production of thiophene derivatives often employs the Paal-Knorr synthesis due to its efficiency and scalability. This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent .
Chemical Reactions Analysis
Types of Reactions
2-[5-(5-Hydroxypentyl)thiophene-2-carbonyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the benzoic acid moiety can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, particularly at the C2 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of nitro or sulfonic acid derivatives.
Scientific Research Applications
2-[5-(5-Hydroxypentyl)thiophene-2-carbonyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-[5-(5-Hydroxypentyl)thiophene-2-carbonyl]benzoic acid involves its interaction with specific molecular targets and pathways. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, potentially affecting enzyme activity and receptor binding. The hydroxypentyl side chain may enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
2-(Thiophene-2-carbonyl)benzoic acid: Lacks the hydroxypentyl side chain, resulting in different solubility and reactivity properties.
2-(2-Thenoyl)benzoic acid: Another thiophene derivative with similar structural features but different functional groups.
Uniqueness
2-[5-(5-Hydroxypentyl)thiophene-2-carbonyl]benzoic acid is unique due to the presence of the hydroxypentyl side chain, which can influence its chemical reactivity, solubility, and potential biological activities. This structural feature distinguishes it from other thiophene derivatives and may contribute to its specific applications in research and industry .
Properties
CAS No. |
62636-79-7 |
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Molecular Formula |
C17H18O4S |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
2-[5-(5-hydroxypentyl)thiophene-2-carbonyl]benzoic acid |
InChI |
InChI=1S/C17H18O4S/c18-11-5-1-2-6-12-9-10-15(22-12)16(19)13-7-3-4-8-14(13)17(20)21/h3-4,7-10,18H,1-2,5-6,11H2,(H,20,21) |
InChI Key |
DUUYUBRZOJRTMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=C(S2)CCCCCO)C(=O)O |
Origin of Product |
United States |
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